molecular formula C20H23F3N4O2 B2847463 N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide CAS No. 1147739-12-5

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide

Cat. No.: B2847463
CAS No.: 1147739-12-5
M. Wt: 408.425
InChI Key: HANYFYUJLAQBSP-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 2-(trifluoromethyl)benzoyl group and an acetamide side chain substituted with a 1-cyano-1-cyclopropylethyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano-cyclopropyl substituent introduces steric and electronic effects that may influence target binding and solubility. Its molecular formula is C₂₀H₂₂F₃N₅O₂, with a calculated molecular weight of 433.42 g/mol.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-19(13-24,14-6-7-14)25-17(28)12-26-8-10-27(11-9-26)18(29)15-4-2-3-5-16(15)20(21,22)23/h2-5,14H,6-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYFYUJLAQBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H18F3N3O
  • Molecular Weight : 315.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This structural feature may also contribute to its binding affinity to target proteins.

Potential Targets:

  • Janus Kinase (JAK) : Compounds similar in structure have been noted for their ability to inhibit JAK pathways, which are crucial in inflammatory responses and autoimmune diseases .
  • Receptor Tyrosine Kinases (RTKs) : The compound may exhibit inhibitory effects on RTKs involved in cancer progression.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR, which are critical in certain cancers .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions like rheumatoid arthritis or psoriasis.

Antitumor Efficacy

In a study examining the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazole derivatives exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer types .

In vitro Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit cell growth in various cancer models. For example, a study reported that pyrazole derivatives showed notable activity against Plasmodium falciparum, indicating potential applications in antimalarial therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cell proliferation in cancer cells
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialSignificant activity against bacterial strains
Synergistic EffectsEnhanced efficacy when combined with doxorubicin

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common piperazine-acetamide scaffold with several analogs (Table 1). Differences arise in the substituents on the acetamide nitrogen and the benzoyl group:

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Acetamide Substituent Benzoyl Substituent Reference
Target Compound 433.42 Not reported 1-Cyano-1-cyclopropylethyl 2-(Trifluoromethyl) -
Compound 14 (Ev2) 393.38 Data not provided 3-(Trifluoromethyl)phenyl Phenyl
8b (Ev3) 530 241–242 Pyridin-2-yl 4-Chloro-3-(trifluoromethyl)
8e (Ev3) 538 190–193 2,2-Dimethylpropanamide 3-(Trifluoromethyl)
2-[4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl]thiazole-5-carboxamide (Ev8) ~380 (estimated) Not reported Thiazol-2-yl 2-(Trifluoromethyl)

Functional Insights

  • However, this may reduce membrane permeability relative to smaller groups (e.g., methyl in Compound 12 (Ev2)). The 2,2-dimethylpropanamide group in 8e (Ev3) is highly lipophilic, which could enhance blood-brain barrier penetration but may increase metabolic instability .
  • Analogs with phenyl (Compound 14, Ev2) or 3,4-difluorophenyl (8c, Ev3) substituents exhibit reduced electron-withdrawing effects, which may weaken target affinity .
  • Synthetic Routes: The target compound’s synthesis likely involves coupling a 2-(trifluoromethyl)benzoyl-piperazine intermediate with a cyano-cyclopropylethyl acetamide precursor, analogous to methods in Ev3 (e.g., HATU-mediated amidation) . In contrast, Compound 14 (Ev2) uses simpler SN2 reactions between chloroacetamide and piperazine derivatives .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anticonvulsant Activity : Compounds with 3-(trifluoromethyl)phenyl acetamide substituents (e.g., Compound 14, Ev2) show moderate anticonvulsant effects in rodent models, suggesting the target compound may share this profile .
  • Anticancer Potential: Piperazine-acetamide derivatives with pyridinyl or benzothiazole groups (Ev3, Ev5) exhibit kinase inhibition, but the target compound’s unique substituents may alter selectivity .
  • Metabolic Stability: The cyano-cyclopropyl group may reduce oxidative metabolism compared to 2,2-dimethylpropanamide (8e, Ev3), enhancing half-life .

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